molecular formula C6H4Cl2N2O B044339 6-Amino-5-chloropyridine-3-carbonyl chloride CAS No. 120763-60-2

6-Amino-5-chloropyridine-3-carbonyl chloride

Cat. No. B044339
M. Wt: 191.01 g/mol
InChI Key: FMAMLCCFSOHTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-chloropyridine-3-carbonyl chloride is a chemical compound that belongs to the pyridine family. It is a white crystalline powder that is soluble in most organic solvents and water. The chemical formula of 6-Amino-5-chloropyridine-3-carbonyl chloride is C6H4ClN3O, and its molecular weight is 181.57 g/mol.

Mechanism Of Action

The mechanism of action of 6-Amino-5-chloropyridine-3-carbonyl chloride is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also form covalent bonds with other molecules, which can lead to the formation of new compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 6-Amino-5-chloropyridine-3-carbonyl chloride. However, it has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Amino-5-chloropyridine-3-carbonyl chloride in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is that it is highly reactive and can be hazardous if not handled properly.

Future Directions

There are several future directions for the research of 6-Amino-5-chloropyridine-3-carbonyl chloride. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its use as a sensor for the detection of metal ions in biological and environmental samples. Additionally, the development of new synthetic methods for the preparation of 6-Amino-5-chloropyridine-3-carbonyl chloride could lead to the discovery of new compounds with unique properties.
Conclusion:
In summary, 6-Amino-5-chloropyridine-3-carbonyl chloride is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of new compounds with potential therapeutic and diagnostic applications.

Scientific Research Applications

6-Amino-5-chloropyridine-3-carbonyl chloride has various scientific research applications. It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds. Additionally, it is used as a fluorescent probe for the detection of metal ions in biological and environmental samples.

properties

CAS RN

120763-60-2

Product Name

6-Amino-5-chloropyridine-3-carbonyl chloride

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

6-amino-5-chloropyridine-3-carbonyl chloride

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-3(5(8)11)2-10-6(4)9/h1-2H,(H2,9,10)

InChI Key

FMAMLCCFSOHTEZ-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)N)C(=O)Cl

Canonical SMILES

C1=C(C=NC(=C1Cl)N)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.3 g (36 mmol) of 5-chloro-6-amino-nicotinic acid are heated under reflux in 60 ml of thionyl chloride for 4 hours. After the volatile constituents have been distilled off, 50 ml of toluene are added to the residue and the mixture is evaporated. 6.9 g of 5-chloro-6-amino-nicotinoyl chloride are obtained as crystals of melting point: >250° C.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

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